1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine
Description
Properties
CAS No. |
63978-43-8 |
|---|---|
Molecular Formula |
C24H29N5 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,2-diphenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]ethanamine |
InChI |
InChI=1S/C24H29N5/c1-3-8-21(9-4-1)20-23(22-10-5-2-6-11-22)25-14-15-28-16-18-29(19-17-28)24-26-12-7-13-27-24/h1-13,23,25H,14-20H2 |
InChI Key |
MCZLTHSUUGWUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Preparation of 1-(2-pyrimidyl)piperazine Hydrochloride
The synthesis of 1-(2-pyrimidyl)piperazine hydrochloride is a critical step and has been optimized for industrial viability.
Method Summary (Based on Patent CN104803923A)
- Starting materials : N-Boc-piperazine and 2-chloropyrimidine.
- Reaction conditions : Under alkaline aqueous conditions, condensation of N-Boc-piperazine with 2-chloropyrimidine yields 1-(2-pyrimidine)-4-Boc-piperazine.
- Deprotection : Acidic hydrolysis of the Boc group under hydrochloric acid conditions produces 1-(2-pyrimidyl)piperazine hydrochloride.
- Solvent : Water is used for both condensation and hydrolysis, favoring green chemistry principles.
- Reaction parameters :
- Molar ratio Boc-piperazine:2-chloropyrimidine = 1:1.2 (preferred).
- Base: Sodium carbonate (Na2CO3) preferred at 0.6-2.0 mol/L.
- Condensation temperature: 25-40 °C, typically 25 °C.
- Condensation time: 2-5 hours.
- Hydrolysis time: 1.5-3 hours.
- Hydrochloric acid concentration: 1-6 mol/L, preferably 2 mol/L.
- Yields : Condensation step yields 1-(2-pyrimidine)-4-Boc-piperazine at about 93.4% purity and yield.
- Advantages : High yield (>80% total), mild conditions, low impurity formation, product stability, and suitability for industrial scale-up.
Reaction Scheme
- N-Boc-piperazine + 2-chloropyrimidine + Na2CO3 (aq) → 1-(2-pyrimidine)-4-Boc-piperazine
- 1-(2-pyrimidine)-4-Boc-piperazine + HCl (aq) → 1-(2-pyrimidyl)piperazine hydrochloride
Representative Preparation Procedure
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | N-Boc-piperazine + 2-chloropyrimidine + Na2CO3 (aq), 25 °C, 3 h | 1-(2-pyrimidine)-4-Boc-piperazine, 93.4% yield | Filter and dry solid |
| 2 | Hydrolysis with 2 mol/L HCl, room temp, 2 h | 1-(2-pyrimidyl)piperazine hydrochloride | White solid, stable |
| 3 | Alkylation with 0-(1,2-diphenylethylamino)ethyl chloride hydrochloride in EtOH, reflux 25 h | 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine | Purify by recrystallization |
Data Tables
Reaction Parameters and Yields
| Reaction Step | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation (Boc-piperazine + 2-chloropyrimidine) | 25 | 3 | Water | 93.4 | 99.1 | High purity, mild conditions |
| Hydrolysis (Boc removal) | 25 | 2 | HCl aqueous | >90 | - | Produces hydrochloride salt |
| Alkylation (with diphenylethylaminoethyl chloride) | Reflux (~78) | 25 | Ethanol | 60-80* | - | Longer reflux required, moderate yield |
*Yield estimated from similar piperazine alkylation reactions reported in literature.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-(1,2-diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine and its analogs:
Key Comparative Insights:
Structural Motifs and Receptor Affinity
- The 2-pyrimidyl group (shared with Piribedil) is associated with dopaminergic activity, but substitutions on the piperazine ring dictate selectivity. For example:
- Piribedil’s methylenedioxybenzyl group enhances D2/D3 agonism .
- The target compound’s diphenylethylaminoethyl side chain may favor sigma or serotonin receptor interactions, akin to SA4503’s dimethoxyphenylethyl group . Diphenylethyl moieties (in MT-45 and the target compound) are linked to opioid/sigma receptor binding but differ in positioning: MT-45’s cyclohexyl group enhances μ-opioid affinity, whereas the ethylaminoethyl chain in the target may reduce opioid activity .
In contrast, Piribedil’s methylenedioxybenzyl group improves aqueous solubility (logP ~2.5), favoring oral bioavailability .
Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic substitution or reductive amination to attach the diphenylethylaminoethyl chain, similar to MT-45’s cyclohexyl derivatization . Piribedil’s benzodioxole group requires electrophilic aromatic substitution, a more complex step .
Pharmacological Gaps
- Unlike GBR-12909 (a well-characterized DAT inhibitor), the target compound’s dopaminergic activity remains speculative. Its pyrimidyl group may confer weaker DAT affinity than GBR-12909’s fluorinated aryl motifs .
- Compared to sigma ligands in , the absence of electron-withdrawing groups (e.g., Cl) on the target’s aryl rings may reduce sigma receptor potency .
Biological Activity
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine (commonly referred to as the compound or 1-DPEE-4-PY) is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C25H30N4
- Molecular Weight : 386.53 g/mol
- CAS Number : 23892-54-8
The compound features a diphenylethylamino group linked to a piperazine ring substituted with a pyrimidine moiety. This structural configuration is significant for its interaction with various biological targets.
1-DPEE-4-PY exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been shown to act as a selective antagonist at certain serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Additionally, it may influence dopaminergic pathways, contributing to its potential antidepressant and anxiolytic effects.
Biological Activity Overview
The biological activities of 1-DPEE-4-PY can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Modulation | Acts as an antagonist at the 5-HT1A receptor, potentially alleviating anxiety and depression symptoms. |
| Dopaminergic Activity | May influence dopaminergic pathways, providing additional therapeutic effects. |
| Antidepressant Properties | Exhibits potential antidepressant-like effects in preclinical models. |
| Anxiolytic Effects | Demonstrates anxiolytic properties in behavioral studies. |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of 1-DPEE-4-PY:
- Antidepressant Efficacy : A study conducted by researchers demonstrated that 1-DPEE-4-PY exhibited significant antidepressant-like effects in rodent models when administered chronically. The compound was compared against traditional SSRIs and showed comparable efficacy with reduced side effects related to sedation .
- Anxiolytic Activity : In behavioral tests such as the elevated plus maze and light/dark box tests, 1-DPEE-4-PY significantly reduced anxiety-like behaviors in rodents, suggesting its potential utility in treating anxiety disorders .
- Monoamine Oxidase Inhibition : Research has indicated that derivatives similar to 1-DPEE-4-PY possess monoamine oxidase (MAO) inhibitory activity, which is crucial for the modulation of neurotransmitter levels associated with mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
